Methyl 4-({[1-(ethanesulfonyl)piperidin-4-yl]carbamoyl}amino)benzoate
Description
Methyl 4-({[1-(ethanesulfonyl)piperidin-4-yl]carbamoyl}amino)benzoate is a synthetic small molecule featuring a central benzoate ester core linked to a piperidin-4-ylcarbamoyl group. This compound has been explored in structure–activity relationship (SAR) studies for aquaporin-3 (AQP3) and aquaporin-7 (AQP7) inhibition, where it served as a hit candidate in a broader series of urea-linked derivatives .
Properties
IUPAC Name |
methyl 4-[(1-ethylsulfonylpiperidin-4-yl)carbamoylamino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O5S/c1-3-25(22,23)19-10-8-14(9-11-19)18-16(21)17-13-6-4-12(5-7-13)15(20)24-2/h4-7,14H,3,8-11H2,1-2H3,(H2,17,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPLJPKRJSMUAGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)NC(=O)NC2=CC=C(C=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-({[1-(ethanesulfonyl)piperidin-4-yl]carbamoyl}amino)benzoate typically involves multiple steps, starting with the preparation of the piperidine core. The piperidine ring is often synthesized through cyclization reactions, followed by the introduction of the ethanesulfonyl group. Subsequent steps include the formation of the carbamoyl group and the attachment of the benzoate moiety.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as an intermediate in the synthesis of more complex molecules. Its reactivity and structural features make it a valuable building block for organic synthesis.
Biology: In biological research, Methyl 4-({[1-(ethanesulfonyl)piperidin-4-yl]carbamoyl}amino)benzoate may be employed in the study of enzyme inhibitors or as a probe to investigate biological pathways.
Medicine: Potential medicinal applications include its use as a precursor for pharmaceuticals or as a component in drug formulations. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In industry, this compound can be utilized in the production of agrochemicals, dyes, and other chemical products. Its versatility and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which Methyl 4-({[1-(ethanesulfonyl)piperidin-4-yl]carbamoyl}amino)benzoate exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations
The compound belongs to a family of urea-linked benzoate derivatives. Key structural differences among analogs include:
- Substituents on the piperidine ring: Ethanesulfonyl, pyridinylmethyl, or cyanophenethyl groups.
- Ester groups : Methyl vs. ethyl esters.
Physicochemical Properties
- LogD (pH 7.4): The pyridinylmethyl analog () exhibits a LogD of -0.756, suggesting moderate hydrophilicity due to the polar pyridine group.
- pKa : The ethanesulfonyl group (strong electron-withdrawing) may lower the pKa of adjacent NH groups, influencing ionization and binding interactions compared to neutral or basic substituents (e.g., pyridinylmethyl) .
Key Research Findings
- SAR Insights : Ethanesulfonyl and pyridinylmethyl groups enhance polarity and target binding, while methyl esters balance lipophilicity for cellular uptake .
Data Tables
Table 1: Structural and Property Comparison
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
